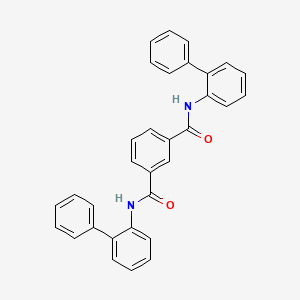
N,N'-di-2-biphenylylisophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-di-2-biphenylylisophthalamide, also known as DBI, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the 1970s and has since been used in various scientific research applications. DBI is known to have a unique mechanism of action and has been found to have significant biochemical and physiological effects. In
科学研究应用
N,N'-di-2-biphenylylisophthalamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N,N'-di-2-biphenylylisophthalamide has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is important for the regulation of neuronal excitability. N,N'-di-2-biphenylylisophthalamide has also been used in pharmacology to study the effects of benzodiazepines, which are drugs that bind to the GABA receptor and have sedative and anxiolytic effects. In medicinal chemistry, N,N'-di-2-biphenylylisophthalamide has been used as a starting material for the synthesis of other benzamide derivatives with potential therapeutic applications.
作用机制
N,N'-di-2-biphenylylisophthalamide has a unique mechanism of action that involves the modulation of the GABA receptor. N,N'-di-2-biphenylylisophthalamide binds to a specific site on the GABA receptor known as the benzodiazepine site, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-di-2-biphenylylisophthalamide are mainly related to its modulation of the GABA receptor. N,N'-di-2-biphenylylisophthalamide has been found to have sedative and anxiolytic effects, similar to benzodiazepines. N,N'-di-2-biphenylylisophthalamide has also been found to have anticonvulsant and antinociceptive effects, which may be useful in the treatment of epilepsy and pain, respectively. In addition, N,N'-di-2-biphenylylisophthalamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N,N'-di-2-biphenylylisophthalamide in lab experiments is its specificity for the benzodiazepine site on the GABA receptor, which allows for the selective modulation of GABAergic neurotransmission. Another advantage is its stability and ease of synthesis, which makes it a convenient compound to work with. However, one limitation of using N,N'-di-2-biphenylylisophthalamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the use of N,N'-di-2-biphenylylisophthalamide in scientific research. One direction is the development of novel benzamide derivatives based on the structure of N,N'-di-2-biphenylylisophthalamide, with potential therapeutic applications. Another direction is the study of the molecular mechanisms underlying the neuroprotective effects of N,N'-di-2-biphenylylisophthalamide, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the use of N,N'-di-2-biphenylylisophthalamide in combination with other compounds may lead to the development of new pharmacological treatments for various neurological and psychiatric disorders.
合成方法
The synthesis of N,N'-di-2-biphenylylisophthalamide involves the reaction of isophthaloyl chloride with 2-aminobiphenyl in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N,N'-di-2-biphenylylisophthalamide as a white solid. The purity of N,N'-di-2-biphenylylisophthalamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O2/c35-31(33-29-20-9-7-18-27(29)23-12-3-1-4-13-23)25-16-11-17-26(22-25)32(36)34-30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJODYVYRCGVOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)

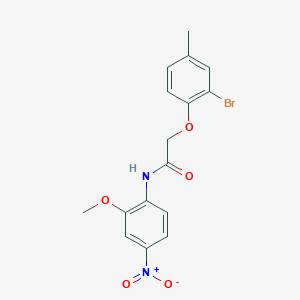
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4982615.png)

![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)
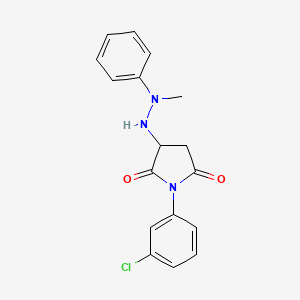
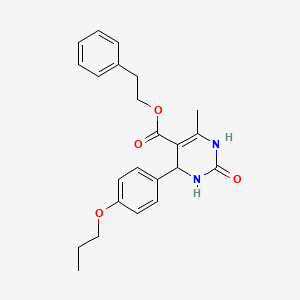
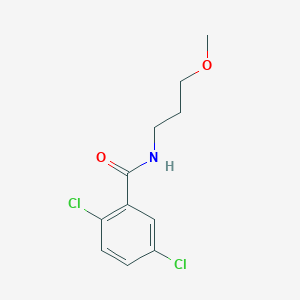
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)